![molecular formula C10H11ClFNO B1412502 3-[(3-Cloro-4-fluorofenil)metoxi]azetidina CAS No. 1121613-88-4](/img/structure/B1412502.png)

3-[(3-Cloro-4-fluorofenil)metoxi]azetidina

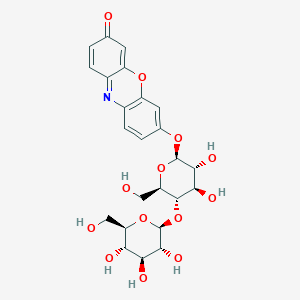

Descripción general

Descripción

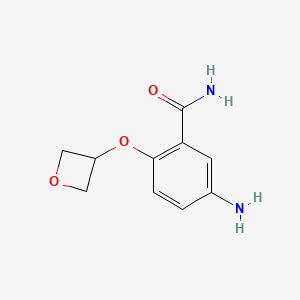

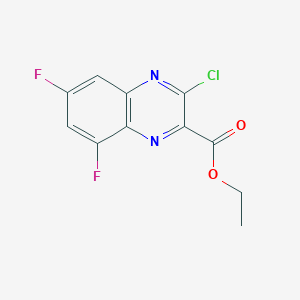

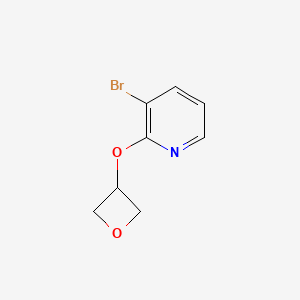

The compound “3-[(3-Chloro-4-fluorophenyl)methoxy]azetidine” is a type of organic compound known as an azetidine, which is a type of heterocyclic compound . Azetidines are four-membered rings containing three carbon atoms and one nitrogen atom. The compound also contains a methoxy group (-OCH3) and a phenyl group (a ring of six carbon atoms, also known as a benzene ring) that is substituted with a chlorine atom and a fluorine atom .

Molecular Structure Analysis

The molecular structure of “3-[(3-Chloro-4-fluorophenyl)methoxy]azetidine” would be characterized by the presence of the azetidine ring, the methoxy group, and the chloro-fluoro-phenyl group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the stereochemistry of the starting materials.

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(3-Chloro-4-fluorophenyl)methoxy]azetidine” would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the halogenated phenyl group could affect the compound’s solubility, boiling point, and melting point .

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

Los derivados de azetidina se utilizan a menudo como farmacóforos en el desarrollo farmacéutico debido a sus propiedades estructurales únicas . “3-[(3-Cloro-4-fluorofenil)metoxi]azetidina” podría servir potencialmente como un bloque de construcción para la síntesis de nuevos fármacos.

Síntesis de polímeros

Los avances recientes incluyen la aplicación de azetidinas en la síntesis de polímeros . Este compuesto puede usarse para crear nuevos polímeros con características específicas.

Plantillas quirales

Las azetidinas sirven como plantillas quirales en la química sintética, lo que podría hacer que “this compound” sea valioso para crear sustancias enantioméricamente puras .

Mecanismo De Acción

Target of Action

It’s structurally similar to gefitinib , a well-known tyrosine kinase inhibitor. Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a significant role in the modulation of growth factor signaling .

Mode of Action

These inhibitors block signal transduction and inhibit cell proliferation .

Biochemical Pathways

Tyrosine kinase inhibitors like gefitinib typically affect pathways such as the mapk, pi3k/akt, and jak/stat pathways . These pathways are critical for cell growth and survival.

Result of Action

Tyrosine kinase inhibitors typically result in the inhibition of cell proliferation and induction of apoptosis .

Safety and Hazards

Direcciones Futuras

The future directions for research on “3-[(3-Chloro-4-fluorophenyl)methoxy]azetidine” would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

Propiedades

IUPAC Name |

3-[(3-chloro-4-fluorophenyl)methoxy]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO/c11-9-3-7(1-2-10(9)12)6-14-8-4-13-5-8/h1-3,8,13H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWILQUPEXBSDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCC2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethyl-2,3,4,5-tetrahydropyrido[2,3-f][1,2,5]thiadiazepine 1,1-dioxide](/img/structure/B1412419.png)

![Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester](/img/structure/B1412421.png)

![4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene](/img/structure/B1412424.png)

![Carbamic acid, N-[1,1-bis(hydroxymethyl)propyl]-, phenylmethyl ester](/img/structure/B1412425.png)

![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B1412427.png)

![3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]propanoic acid](/img/structure/B1412435.png)

![1-Bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B1412441.png)